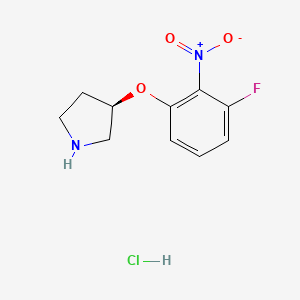
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O3 and its molecular weight is 262.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H12ClFN2O3 and a molecular weight of 262.67 g/mol. Its structure includes a pyrrolidine ring substituted with a 3-fluoro-2-nitrophenoxy group, which contributes to its distinct chemical reactivity and biological interactions. The chirality of the compound allows for different enantiomers, notably (R) and (S) forms, which may exhibit varied biological activities .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitro group is known to participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate neurotransmitter systems and cellular signaling pathways, potentially influencing physiological responses .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development targeting central nervous system disorders and inflammatory diseases. Key areas of investigation include:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing neurotransmission and possibly leading to therapeutic effects in neurological conditions .
- Anticancer Potential : Similar compounds have shown promise in anticancer applications, with studies indicating that modifications in the structure can enhance antiproliferative activity against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Binding Affinity Studies : Research has focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential side effects .
-
Comparative Analysis : A comparison with structurally similar compounds reveals differences in biological activity based on substituent positions and chirality. For example:
This table highlights how variations in substituent positions can lead to distinct chemical behaviors and biological activities among similar compounds .
Compound Name Molecular Formula Unique Features This compound C10H12ClFN2O3 Contains 3-fluoro and 2-nitro substituents (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride C10H12ClFN2O3 Different nitro group position (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride C10H12ClFN2O3 Different substitution pattern on phenyl ring
特性
IUPAC Name |
(3R)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJKBIWYOZJPM-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














